1-Bromo-3-(pent-4-en-1-yloxy)benzene
Overview
Description
1-Bromo-3-(pent-4-en-1-yloxy)benzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further connected to a pent-4-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(pent-4-en-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(pent-4-en-1-yloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The pent-4-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-Bromo-3-(pent-4-en-1-yloxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(pent-4-en-1-yloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the pent-4-en-1-yloxy group. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(pent-4-yn-1-yl)benzene: This compound has a similar structure but contains an alkyne group instead of an alkene group.
[(pent-4-en-1-yloxy)methyl]benzene: This compound has a similar structure but lacks the bromine atom.
1-Bromo-4-(but-2-en-1-yloxy)benzene: This compound has a similar structure but with a different alkene group .
Uniqueness
1-Bromo-3-(pent-4-en-1-yloxy)benzene is unique due to the presence of both the bromine atom and the pent-4-en-1-yloxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and scientific research .
Properties
IUPAC Name |
1-bromo-3-pent-4-enoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h2,5-7,9H,1,3-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDLYRVOQTZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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